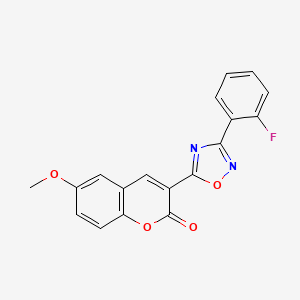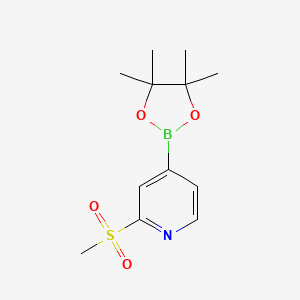
2-(Methylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a complex organic compound known for its utility in various fields, particularly in synthetic chemistry. Its structure comprises a pyridine ring substituted with a methylsulfonyl group and a dioxaborolane moiety, imparting unique properties to this compound.
Synthetic Routes and Reaction Conditions:
Boronic Ester Synthesis: The compound is typically synthesized by reacting 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine with methylsulfonyl chloride under basic conditions, usually using a base like triethylamine.
Alternative Methods: Other methods may include Suzuki-Miyaura cross-coupling reactions involving the corresponding boronic acid derivatives.
Industrial Production Methods: Large-scale production often leverages optimized and cost-effective synthetic routes, incorporating continuous flow processes to enhance yield and purity.
Types of Reactions:
Substitution Reactions: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Oxidation-Reduction: The methylsulfonyl group can partake in redox reactions under specific conditions.
Coupling Reactions: The dioxaborolane moiety facilitates Suzuki coupling reactions, forming carbon-carbon bonds.
Common Reagents and Conditions:
For Substitution: Conditions usually include polar aprotic solvents like DMF with bases like NaH or KOH.
For Oxidation-Reduction: Agents like KMnO₄ or NaBH₄ are often employed.
For Coupling: Pd-catalysts (like Pd(PPh₃)₄) under inert atmospheres.
Major Products:
Substituted pyridine derivatives.
Complex boronic esters and acids from coupling reactions.
Chemistry:
Used as a reagent in organic synthesis, particularly in the construction of carbon-carbon and carbon-heteroatom bonds.
Biology:
Investigated for its potential as a bioconjugation agent in drug discovery and protein labeling.
Medicine:
Explored for use in developing therapeutic agents, particularly in the design of boron-containing drugs.
Industry:
Applied in materials science for the synthesis of advanced polymers and resins with unique properties.
Mechanism:
The compound's reactivity primarily revolves around the electrophilic nature of the pyridine ring and the nucleophilic potential of the dioxaborolane moiety.
In biochemical contexts, it interacts with specific molecular targets, modulating pathways involved in cellular signaling and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
2-(Methylsulfonyl)pyridine: Similar structure but lacks the boron moiety.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine: Missing the methylsulfonyl group.
Pyridine-2-boronic acid: Contains a boronic acid group rather than the dioxaborolane moiety.
Uniqueness:
The combination of both a methylsulfonyl group and a dioxaborolane moiety makes 2-(Methylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine particularly versatile in synthetic applications, providing unique reactivity profiles not seen in its analogs.
Eigenschaften
IUPAC Name |
2-methylsulfonyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO4S/c1-11(2)12(3,4)18-13(17-11)9-6-7-14-10(8-9)19(5,15)16/h6-8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIGQCLSTDMSLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(3-Chloropropyl)sulfanyl]acetonitrile](/img/structure/B2990341.png)
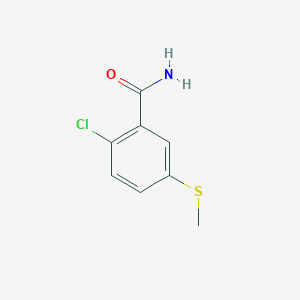
![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2990343.png)
![4-methyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]piperazine-1-carboxamide](/img/structure/B2990345.png)
![2-Benzyl-4-[(2,6-dichlorophenyl)methoxy]quinazoline](/img/structure/B2990346.png)
![8-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2990347.png)
![N-(2,3-dimethylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2990352.png)
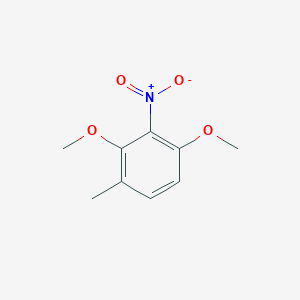
![N-(2-methylbenzo[d]thiazol-5-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2990355.png)
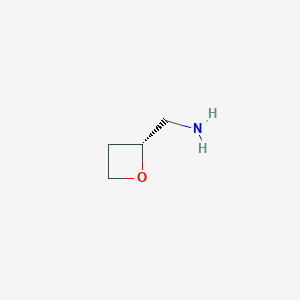
![1-(indolin-1-yl)-2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2990357.png)
![Imidazo[1,2-a]pyrazine-8-thiol](/img/structure/B2990358.png)
![N-(1-cyanocyclohexyl)-2-{[4-cyclopropyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methylacetamide](/img/structure/B2990359.png)
